2-Propenal, 3-cyclopentyl-, (2E)-
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Overview
Description
2-Propenal, 3-cyclopentyl-, (2E)-, also known as (E)-3-cyclopentylacrylaldehyde, is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a propenal moiety, with the double bond in the (2E) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-cyclopentyl-, (2E)- can be achieved through various synthetic routes. One common method involves the aldol condensation of cyclopentanone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Propenal, 3-cyclopentyl-, (2E)- often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-cyclopentyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-cyclopentylpropanoic acid.
Reduction: Formation of 3-cyclopentylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenal, 3-cyclopentyl-, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-cyclopentyl-, (2E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure with a phenyl group instead of a cyclopentyl group.
Crotonaldehyde: Similar structure with a methyl group instead of a cyclopentyl group.
Cyclopentylacetylene: Contains a cyclopentyl group but with an alkyne moiety instead of an aldehyde.
Uniqueness
2-Propenal, 3-cyclopentyl-, (2E)- is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(E)-3-cyclopentylprop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAQNGWDXASLM-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of (E)-3-cyclopentylacrylaldehyde in the synthesis of INCB018424?
A1: (E)-3-cyclopentylacrylaldehyde serves as a key starting material in the enantioselective synthesis of INCB018424. The synthesis utilizes an organocatalytic asymmetric aza-Michael addition reaction. In this reaction, pyrazole derivatives react with (E)-3-cyclopentylacrylaldehyde in the presence of a chiral diarylprolinol silyl ether catalyst []. This reaction results in the formation of a chiral Michael adduct, which is a crucial intermediate in the multi-step synthesis of INCB018424. The enantioselectivity of the aza-Michael addition is crucial to obtain the desired enantiomer of INCB018424, which is essential for its biological activity.
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